Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]- is an organic compound with the molecular formula C14H13ClO4S2. This compound is a derivative of benzenesulfonyl chloride, characterized by the presence of methyl and sulfonyl groups attached to the benzene ring. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]- typically involves the sulfonation of toluene derivatives followed by chlorination. One common method includes the reaction of 2-methyl-5-[(4-methylphenyl)sulfonyl]benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Methyl-5-[(4-methylphenyl)sulfonyl]benzenesulfonic acid+SOCl2→Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-+SO2+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Reduction Reactions: Can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Undergoes oxidation to form sulfonic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4)
Major Products Formed
Sulfonamides: Formed from reaction with amines
Sulfonate Esters: Formed from reaction with alcohols
Sulfonic Acids: Formed from oxidation reactions
Scientific Research Applications
Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]- involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate ester bonds. The molecular targets and pathways involved include the nucleophilic attack on the sulfonyl chloride group, leading to the formation of stable covalent bonds with the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler analog without the methyl and additional sulfonyl groups.
4-Methylbenzenesulfonyl chloride: Contains a single methyl group on the benzene ring.
4-(Methylsulfonyl)benzenesulfonyl chloride: Contains a methylsulfonyl group in addition to the sulfonyl chloride group.
Uniqueness
Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both methyl and sulfonyl groups, which enhance its reactivity and functional versatility. This compound’s structure allows for specific interactions and reactions that are not possible with simpler analogs, making it valuable in specialized applications.
Properties
CAS No. |
142790-05-4 |
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Molecular Formula |
C14H13ClO4S2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-methyl-5-(4-methylphenyl)sulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C14H13ClO4S2/c1-10-3-6-12(7-4-10)20(16,17)13-8-5-11(2)14(9-13)21(15,18)19/h3-9H,1-2H3 |
InChI Key |
ZJQANRUVWCQZDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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